2-Fluoro-7-hydroxybenzothiazole
Overview
Description
2-Fluoro-7-hydroxybenzothiazole is an organic compound with the molecular formula C7H4FNOS . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of 2-arylbenzothiazoles, which includes 2-Fluoro-7-hydroxybenzothiazole, often involves the use of 2-aminothiophenol and diversely substituted aldehydes . Modern synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures .Molecular Structure Analysis
The molecular structure of 2-Fluoro-7-hydroxybenzothiazole consists of a benzothiazole core with a fluorine atom at the 2nd position and a hydroxy group at the 7th position .Chemical Reactions Analysis
Benzothiazoles, including 2-Fluoro-7-hydroxybenzothiazole, are versatile scaffolds in pharmaceutical chemistry. The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles .Physical And Chemical Properties Analysis
The molecular weight of 2-Fluoro-7-hydroxybenzothiazole is 169.18 g/mol. More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Antitumor Properties
2-Fluoro-7-hydroxybenzothiazole and its derivatives have been extensively studied for their antitumor properties. Research indicates that these compounds show potent and selective inhibitory activity against various cancer cell lines, including breast, lung, and colon cancers. They have been found to be effective in vitro and in vivo against various carcinomas and are particularly noted for their cytotoxic activity that is selective and dose-dependent (Wang et al., 2006), (Stojković et al., 2006), (Hutchinson et al., 2001).
Imaging and Diagnostics
These compounds, particularly when labeled with carbon-11, serve as novel probes for positron emission tomography (PET), which can be used to image tyrosine kinase in cancers. This application is significant for the diagnosis and monitoring of cancer progression (Wang et al., 2006).
Fluorimetric Analysis
7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a derivative, is used as a fluorescent labeling reagent for high-performance liquid chromatography of amino acids. This application is critical in biochemical research for the detection and quantification of amino acids (Watanabe & Imai, 1981).
Development of Novel Therapeutic Agents
Several studies have focused on synthesizing and evaluating novel derivatives of 2-fluoro-7-hydroxybenzothiazole as potential anticancer agents. These derivatives have shown high anticancer potential against various cancer cell lines, presenting them as promising leads for developing new anticancer drugs (Tsai et al., 2016), (Mortimer et al., 2006).
Bioactivation and Deactivation Studies
Research has explored the bioactivation of these molecules by human cytochrome P450 enzymes and their deactivation, which is crucial for understanding their pharmacological and toxicological properties (Wang & Guengerich, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-1,3-benzothiazol-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNOS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTVXHZQBKGSGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)SC(=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-7-hydroxybenzothiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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